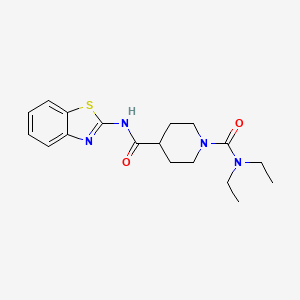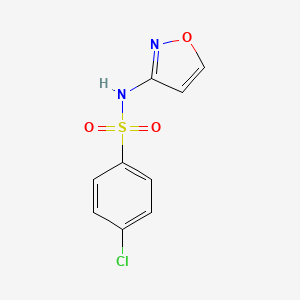![molecular formula C17H17NO B5295373 1-[(3-methylphenyl)acetyl]indoline](/img/structure/B5295373.png)
1-[(3-methylphenyl)acetyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-methylphenyl)acetyl]indoline, also known as MPAI, is a chemical compound that belongs to the indole family. It has been extensively studied for its potential use in various scientific research applications, particularly in the field of neuroscience. MPAI exhibits unique properties that make it a valuable tool for investigating the mechanisms of action of certain neurotransmitters and their receptors.
Mechanism of Action
1-[(3-methylphenyl)acetyl]indoline acts as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors, as well as a dopamine D2 receptor antagonist. This unique pharmacological profile makes it a valuable tool for investigating the complex interactions between these neurotransmitter systems.
Biochemical and physiological effects:
1-[(3-methylphenyl)acetyl]indoline has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. 1-[(3-methylphenyl)acetyl]indoline has also been shown to affect the activity of various ion channels, including the NMDA receptor and the GABA receptor. These effects have been linked to the regulation of mood, anxiety, and stress.
Advantages and Limitations for Lab Experiments
1-[(3-methylphenyl)acetyl]indoline has several advantages for use in laboratory experiments. It is a highly selective ligand for the serotonin and dopamine receptors, which allows for precise modulation of these systems. 1-[(3-methylphenyl)acetyl]indoline is also relatively stable and can be easily synthesized in the laboratory. However, there are also limitations to its use, including its low solubility in water and its potential for non-specific binding to other receptors.
Future Directions
There are several future directions for research on 1-[(3-methylphenyl)acetyl]indoline. One potential area of investigation is the role of 1-[(3-methylphenyl)acetyl]indoline in the regulation of other neurotransmitter systems, such as the endocannabinoid system. Another area of interest is the potential therapeutic applications of 1-[(3-methylphenyl)acetyl]indoline in the treatment of mood disorders and anxiety. Further research is also needed to fully understand the mechanisms of action of 1-[(3-methylphenyl)acetyl]indoline and its potential for use in various scientific research applications.
Synthesis Methods
The synthesis of 1-[(3-methylphenyl)acetyl]indoline can be achieved through several methods, including the Pictet-Spengler reaction and the Friedel-Crafts acylation reaction. The Pictet-Spengler reaction involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring system. The Friedel-Crafts acylation reaction involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.
Scientific Research Applications
1-[(3-methylphenyl)acetyl]indoline has been widely used in scientific research to investigate the mechanisms of action of certain neurotransmitters and their receptors. It has been shown to modulate the activity of the serotonin and dopamine receptors, which are involved in various physiological and pathological processes. 1-[(3-methylphenyl)acetyl]indoline has also been used to study the role of the endocannabinoid system in the regulation of mood, anxiety, and stress.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-5-4-6-14(11-13)12-17(19)18-10-9-15-7-2-3-8-16(15)18/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVADVOBYYGRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-(3-methylphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylpiperidine-3-carboxamide](/img/structure/B5295292.png)
![1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5295300.png)
![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5295303.png)
![N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5295319.png)
![N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5295324.png)
![2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5295334.png)
![5-[(2-methoxyethyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5295349.png)
![3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5295359.png)
![N~1~,N~1~-diethyl-N~4~-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-1,4-piperidinedicarboxamide](/img/structure/B5295368.png)
![N-benzyl-N'-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]sulfamide](/img/structure/B5295378.png)

![2-methylbenzo-1,4-quinone 1-[O-(4-bromobenzoyl)oxime]](/img/structure/B5295384.png)

